Costic acid
Overview
Description
Costic acid is a plant sesquiterpene . It has the molecular formula C15H22O2 and a molecular weight of 234.3340 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of costic acid involves a radical cyclization of selenoester as the key step . The synthesis of a costic acid analogue was achieved by designing and synthesizing a hybrid entity, incorporating aspects of both oxalic acid and costic acid .Molecular Structure Analysis
The molecular structure of costic acid involves a decalone framework . More detailed information about its structure can be found in various scientific resources .Scientific Research Applications
Acaricidal Activity against Varroa Destructor
Costic acid, extracted from Dittrichia viscosa, showed potent in vivo acaricidal activity against Varroa destructor, a parasite of the European honey bee. It was found to be safe for human cells at certain concentrations, suggesting its potential as a low-cost and efficient agent for controlling varroosis in honey bee colonies (Sofou et al., 2017).
Effects on Tribolium Castaneum Larvae
The allelochemical effects of costic acid on Tribolium castaneum larvae were studied. It was observed that costic acid caused morphological deformities and exhibited toxicity, suggesting its potential use in pest control (García et al., 2004).
Enantioselective Synthesis for Acaricidal Activity
A study focused on the enantioselective synthesis of a costic acid analogue with enhanced acaricidal activity against the bee parasite Varroa destructor. This research suggests the potential of structurally modified costic acid in pest control (Georgiladaki et al., 2020).
Anti-Trypanosoma Cruzi Activity
Costic acid isolated from Nectandra barbellata showed a trypanocidal effect against Trypanosoma cruzi, suggesting its use as a potential treatment for Chagas disease. It affected the plasma membrane and mitochondrial membrane potentials of the parasites (Londero et al., 2019).
Toxicity Evaluation in Agriculture
A study evaluated the toxicity of natural products, including costic acid, for their potential application as biopesticides. Costic acid showed significant mortality in zebrafish and medaka embryos, highlighting the need for further ecotoxicological studies before its use in agriculture (Sangermano et al., 2021).
Acaricidal Activity against Honey Bee Parasites
Another study highlighted the acaricidal activity of α-costic acid against Varroa destructor, a parasite of honey bees. It was found effective at certain concentrations without affecting the bees, suggesting its application in beekeeping (Cimmino et al., 2019).
Structural Analysis of Costic Acid
A study from 1965 focused on the structure and absolute configuration of costic acid, isolated from costus root oil. This foundational research contributes to the understanding of costic acid's chemical properties (Bawdekar & Kalkar, 1965).
In Vitro Tumor-Inhibitory Activity
The anti-neoplastic activity of costic acid was explored, with findings suggesting therapeutic potential against human colon and lung tumor lines. This indicates costic acid's potential in cancer research (Hegazy et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQGVDNQDFTTLZ-VNHYZAJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190001 | |
Record name | Cosstic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Costic acid | |
CAS RN |
3650-43-9 | |
Record name | Costic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3650-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Costic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cosstic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COSTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6109CN8DDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.